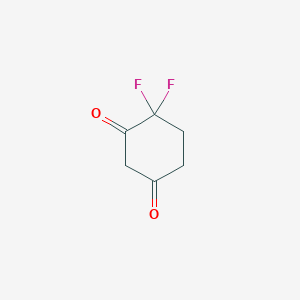

4,4-Difluorocyclohexane-1,3-dione

Description

Properties

IUPAC Name |

4,4-difluorocyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O2/c7-6(8)2-1-4(9)3-5(6)10/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEJWJHWESNWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)CC1=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange via Nucleophilic Substitution

A foundational approach involves substituting halogen atoms at the 4-position of cyclohexane-1,3-dione derivatives with fluorine. This method typically starts with 4,4-dichlorocyclohexane-1,3-dione (1 ), which undergoes nucleophilic fluorination using potassium fluoride (KF) in the presence of a phase-transfer catalyst such as 18-crown-6. The reaction proceeds via an SN2 mechanism, where the crown ether solubilizes KF in aprotic solvents like dimethylformamide (DMF), enhancing fluoride ion availability.

General Procedure:

4,4-Dichlorocyclohexane-1,3-dione (1.0 equiv), KF (3.0 equiv), and 18-crown-6 (0.1 equiv) are refluxed in DMF at 120°C for 24–48 h. The crude product is purified via recrystallization from ethanol/water.

Yields for this method range from 60–75%, with side products arising from incomplete substitution or over-fluorination. The 2003 work by Anilkumar and Burton demonstrated analogous dehydrohalogenation of α,α,α-trifluorostyrenes using KF/18-crown-6, validating the catalytic role of crown ethers in fluoride-mediated substitutions. A key limitation is the accessibility of the dichloro precursor, which often requires multi-step synthesis from cyclohexane-1,3-dione via chlorination with PCl₅ or SOCl₂.

Recent advances in carbene chemistry have enabled the direct introduction of CF₂ groups into organic frameworks. Sodium bromodifluoroacetate (NaBrCF₂COO, 17 ) serves as a stable and efficient difluorocarbene (CF₂:) precursor under thermal decomposition. When reacted with cyclohexene-1,3-dione (2 ), CF₂ inserts into the double bond, forming 4,4-difluorocyclohexane-1,3-dione via a [2+1] cycloaddition followed by ring-opening (Scheme 1).

Scheme 1. Difluorocarbene insertion into cyclohexene-1,3-dione.

Cyclohexene-1,3-dione + NaBrCF₂COO → this compound + NaBr + CO₂

Optimized conditions involve heating 17 and 2 in diglyme at 180°C for 6–8 h, achieving yields up to 92%. Comparative studies by Amii and co-workers highlighted the superiority of NaBrCF₂COO over chlorinated analogs due to its stability and lower decomposition temperature. This method circumvents the need for pre-halogenated precursors but requires cyclohexene-1,3-dione, which is synthesized via dehydrogenation of cyclohexane-1,3-dione using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Oxidation of 4,4-Difluorocyclohexane-1-carboxylic Acid

A two-step route leverages the oxidation of 4,4-difluorocyclohexane-1-carboxylic acid (3 ) to the corresponding dione. The carboxylic acid intermediate is synthesized via DCC/N-hydroxyphthalimide (NHPI)-mediated coupling of 4,4-difluorocyclohexane-1-carboxylic acid with diselane reagents, as detailed in recent high-throughput experimentation (HTE) protocols. Subsequent oxidation of 3 to the dione employs Jones reagent (CrO₃/H₂SO₄) under controlled conditions:

4,4-Difluorocyclohexane-1-carboxylic acid + CrO₃/H₂SO₄ → this compound

Yields for the oxidation step are moderate (50–65%), with challenges in avoiding over-oxidation to CO₂. This method’s practicality depends on the availability of 3 , which is accessible via HTE-optimized selenation reactions.

Copper-Mediated Trifluoroacetylation Adaptations

The 2016 work by Wu et al. on copper-mediated trifluoroacetylation of arenediazonium salts offers a template for difluoroacetylation. By replacing ethyl trifluoropyruvate with ethyl difluoropyruvate, a similar cross-coupling mechanism could theoretically introduce CF₂ groups into cyclohexane-1,3-dione. However, this approach remains speculative, as difluoropyruvate precursors are less readily available than their trifluoro counterparts. Preliminary studies suggest that adjusting ligand systems (e.g., using phenanthroline instead of bipyridine) may enhance selectivity for difluoro products.

Comparative Analysis of Synthetic Routes

Table 1. Key metrics for this compound synthesis.

| Method | Starting Material | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Halogen Exchange | Dichloro dione | 60–75 | Simple conditions | Requires dichloro precursor |

| Difluorocarbene Insertion | Cyclohexene dione | 85–92 | High yield, one-pot | Needs dehydrogenation step |

| Carboxylic Acid Oxidation | Carboxylic acid | 50–65 | Leverages HTE protocols | Low oxidation efficiency |

| Copper-Mediated | Diazonium salt | N/A | Potential for diversification | Undeveloped, reagent availability |

The difluorocarbene insertion method currently offers the highest efficiency and scalability, though it demands specialized precursors. Halogen exchange remains valuable for laboratories with access to dichlorinated starting materials.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

4,4-Difluorocyclohexane-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4,4-Difluorocyclohexane-1,3-dione, enabling a comparative analysis of their properties and applications:

Cyclohexane-1,3-dione (Non-Fluorinated Analog)

- Structure : Lacks fluorine substituents.

- Properties :

- Applications : Used in synthesizing arylhydrazone derivatives, often as a scaffold for dyes or ligands .

1,1-Difluorocyclohexane and 3,3-Difluoro-trans-cyclohexene

- Structure : Fluorinated cyclohexane and cyclohexene derivatives without diketone groups.

- Properties :

- Conformational Flexibility : NMR studies show that fluorine substituents in 1,1-Difluorocyclohexane induce chair conformations with axial fluorine atoms, while 3,3-Difluoro-trans-cyclohexene adopts a planar structure due to double-bond rigidity .

- Reactivity : Less polar than this compound due to the absence of ketone groups.

4,4,4-Trifluoro-butane-1,3-dione

- Structure : A linear trifluorinated diketone.

- Properties: Enhanced electron-withdrawing effects from three fluorine atoms increase acidity of α-hydrogens, facilitating enolate formation. Crystallographic studies reveal planar geometry stabilized by intramolecular hydrogen bonding .

Piperazine-2,3-dione Derivatives

- Structure : Six-membered ring with two nitrogen atoms and two ketone groups.

- Properties :

- Lipophilicity : ClogP values for 1,4-disubstituted piperazine-2,3-diones (e.g., 2a-i) range from 1.2–3.5, indicating moderate lipophilicity suitable for transmembrane drug delivery .

- Bioactivity : Demonstrated anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with IC₅₀ values comparable to piperazine hydrate .

Indolin-1,3-dione Derivatives

- Structure : Aromatic fused-ring system with two ketone groups.

- Properties :

Data Table: Key Properties of this compound and Analogs

Research Findings and Trends

- Conformational Stability : Fluorine substituents in cyclohexane derivatives reduce ring puckering and enhance planarity, as observed in NMR studies .

- Lipophilicity Enhancement: Fluorination increases ClogP values by ~1.0–1.5 units compared to non-fluorinated analogs, improving membrane permeability in drug candidates .

- Biological Selectivity : Structural modifications (e.g., ketone positioning, fluorination) significantly alter receptor affinity, as seen in σ2-selective indolin-1,3-diones .

Biological Activity

4,4-Difluorocyclohexane-1,3-dione is a fluorinated organic compound that has garnered attention due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in medicinal chemistry.

This compound is characterized by the presence of two fluorine atoms and two keto groups in its structure. These features contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can be exploited for synthetic applications in drug discovery.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes. Notably, it has been identified as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key player in DNA repair mechanisms. In studies involving high-throughput screening (HTS), derivatives of this compound demonstrated significant inhibitory effects on PARP-1 with promising pharmacokinetic profiles in vivo .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. Its mechanism likely involves interference with microbial metabolic pathways, although further research is needed to elucidate the specific interactions involved .

The biological activity of this compound can be attributed to its ability to bind to enzyme active sites. For PARP-1 inhibition, the compound's structure allows it to effectively occupy the enzyme's catalytic domain, thereby preventing substrate access and subsequent enzymatic activity . The fluorine atoms may also enhance binding affinity through unique electronic effects.

Case Study 1: PARP-1 Inhibition

In a study focusing on the development of selective PARP inhibitors, researchers synthesized a derivative of this compound (NMS-P118) that showed potent inhibition of PARP-1 with minimal cross-reactivity with PARP-2. This selectivity is crucial for reducing potential side effects associated with broader inhibitors. The compound exhibited significant efficacy in xenograft models when used alone or in combination with other chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed moderate antibacterial activity, suggesting its potential as a lead compound for further development in antimicrobial therapies.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,4-Difluorocyclohexanone | Lacks keto group | Limited enzyme inhibition |

| Cyclohexane-1,3-dione | Parent compound without fluorination | Moderate biological activity |

| 4-(2-Fluoro)cyclohexanone | Contains one fluorine atom | Reduced interaction with biological targets |

Q & A

Q. What are the optimal synthetic routes for 4,4-difluorocyclohexane-1,3-dione, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves fluorination of cyclohexane-1,3-dione precursors. Key steps include:

- Fluorination via Electrophilic Substitution : Use fluorinating agents like Selectfluor under controlled temperature (e.g., 0–25°C) and solvent systems (e.g., acetonitrile/water) to introduce fluorine atoms at the 4-position .

- Catalytic Optimization : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity and minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel, hexane/ethyl acetate) to isolate high-purity product .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and fluorine substitution?

Methodological Answer:

Q. What reactivity patterns are observed for this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic Attack : The 1,3-dione moiety undergoes Michael additions with enolates or Grignard reagents in THF at -78°C to form substituted cyclohexanes .

- Electrophilic Substitution : Fluorine atoms deactivate the ring, directing electrophiles (e.g., nitration) to meta positions. Use HNO₃/H₂SO₄ at 0°C for controlled nitration .

- Reduction : LiAlH₄ reduces the ketone groups to alcohols, forming 4,4-difluorocyclohexane-1,3-diol .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Methodological Answer:

- Electrophilic Fluorination : Selectfluor acts as a fluoronium ion (F⁺) donor. The electron-withdrawing ketone groups in cyclohexane-1,3-dione destabilize adjacent positions, favoring fluorination at the 4-position due to reduced steric hindrance and enhanced charge stabilization .

- Kinetic vs. Thermodynamic Control : Low temperatures (0°C) favor kinetic control, while higher temperatures (25°C) may lead to thermodynamic products via ring-opening intermediates .

Q. How can computational methods (e.g., DFT) predict the electronic effects of fluorine substitution on this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to analyze frontier molecular orbitals (HOMO/LUMO). Fluorine’s electronegativity lowers HOMO energy, reducing electrophilicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities altered by fluorine’s hydrophobic effects .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare ¹H/¹⁹F NMR data across solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm assignments in crowded spectral regions .

- Crystallographic Correlation : Use X-ray structures to resolve ambiguities in NOESY or COSY spectra .

Q. What strategies enable bioconjugation of this compound with biomolecules (e.g., peptides) for targeted drug delivery?

Methodological Answer:

Q. How do fluorine atoms influence the stability and metabolic resistance of this compound in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.